
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylisoxazole ring, a sulfonyl group, a piperidine ring, and a pyrrolidin-3-ol moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole ring. This is followed by the introduction of the sulfonyl group and the formation of the piperidine ring. The final step involves the attachment of the pyrrolidin-3-ol moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound shares a similar core structure but lacks the pyrrolidin-3-ol moiety.
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-3-carboxylic acid: This compound has a carboxylic acid group instead of the pyrrolidin-3-ol moiety.
Properties
IUPAC Name |
1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-10-14(11(2)21-15-10)22(19,20)17-7-3-12(4-8-17)16-6-5-13(18)9-16/h12-13,18H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQTCRQKKQUAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
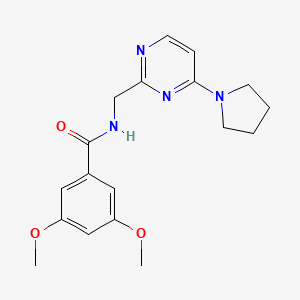
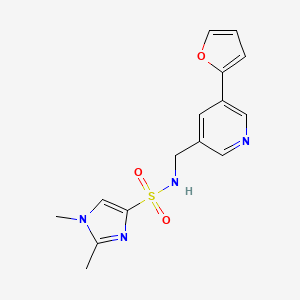
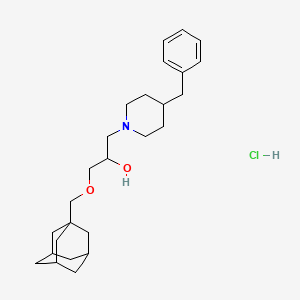

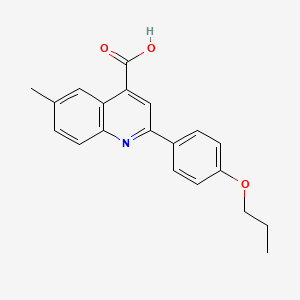
![N-(4-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2397305.png)
![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)
![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)
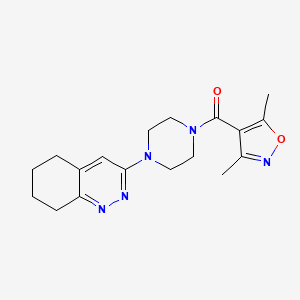
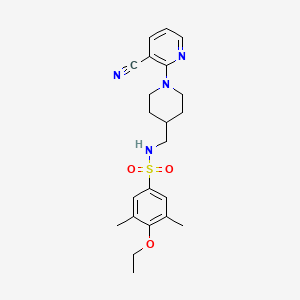
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)

